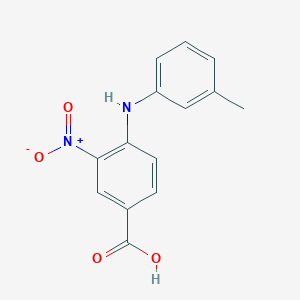

3-Nitro-4-(3-toluidino)benzoic acid

Description

Significance within Organic Synthesis and Medicinal Chemistry Research

The primary significance of 3-Nitro-4-(3-toluidino)benzoic acid lies in its role as a synthetic intermediate. In organic synthesis, the functional groups on the aromatic ring allow for a variety of chemical transformations. The carboxylic acid group can be converted into esters, amides, or other acid derivatives. The nitro group is strongly electron-withdrawing, which influences the reactivity of the molecule and can be reduced to form an amino group, opening further synthetic pathways.

In medicinal chemistry, diarylamine structures, such as the one found in this compound, are explored for their potential biological activities. The specific arrangement of the nitro and toluidino groups creates a unique electronic and steric profile that is of interest for designing molecules that can interact with biological targets. While research on this specific molecule is not extensively documented in public literature, the synthesis of its analogs is an active area of investigation. For instance, related compounds like 3-nitro-4-(propylamino)benzoic acid are synthesized as precursors for more complex molecules. The general approach often involves nucleophilic aromatic substitution on a suitably activated benzoic acid derivative.

Overview of Related Benzoic Acid and Aniline (B41778) Derivatives in Academic Investigations

The study of this compound is part of a broader interest in benzoic acid and aniline derivatives, which are foundational in many areas of chemistry.

Benzoic Acid Derivatives: Carboxylic acids and their derivatives are highly valuable in organic synthesis because they are stable, widely available, and relatively low-cost. rsc.org They serve as alternatives to aryl halides for creating carbon-heteroatom bonds. rsc.org The functionalization of benzoic acid can lead to a wide range of compounds with diverse applications. For example, substituted benzoic acids are key components in the development of pharmaceuticals and functional materials. rsc.org The nature and position of substituents on the benzene (B151609) ring can significantly impact the molecule's properties. In medicinal chemistry, benzoic acid derivatives have been investigated for various therapeutic applications, including as sirtuin inhibitors, where the size and position of substituents are crucial for activity. nih.gov

Aniline Derivatives: Aniline, an amino-substituted benzene, and its derivatives are fundamental in the synthesis of dyes, polymers, and pharmaceuticals. The amino group is a key functional handle that allows for a wide array of chemical modifications. The reactivity of aniline derivatives in electrophilic substitution reactions is strongly influenced by the electronic properties of the substituents on the aromatic ring. quora.com The synthesis of various aniline derivatives is a major focus in organic chemistry, with methods like transition metal-catalyzed C-H activation being developed to produce complex substituted anilines. rsc.org

The combination of benzoic acid and aniline features in a single molecule, as seen in this compound, results in a diarylamine structure. Such compounds are often synthesized through cross-coupling reactions, like the Ullmann or Buchwald-Hartwig reactions, which form a bond between an aryl halide and an amine. rsc.orgekb.eg These diarylamine benzoic acids are investigated for a range of applications, from materials science to medicinal chemistry.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 452088-49-2 chembk.com |

| Molecular Formula | C₁₄H₁₂N₂O₄ chembk.comavantorsciences.com |

| Molar Mass | 272.26 g/mol chembk.comavantorsciences.com |

| IUPAC Name | 4-[(3-methylphenyl)amino]-3-nitrobenzoic acid |

Table 2: Related Benzoic Acid and Aniline Derivatives in Research

| Compound Class | General Structure | Significance in Research |

| Benzoic Acid Derivatives | Ar-COOH | Precursors for pharmaceuticals and functional materials; studied for a wide range of biological activities. rsc.orgnih.gov |

| Aniline Derivatives | Ar-NH₂ | Key building blocks for dyes, polymers, and pharmaceuticals; extensively used in cross-coupling reactions. rsc.orgrsc.org |

| Diarylamine Derivatives | Ar-NH-Ar' | Scaffolds in medicinal chemistry; synthesized via methods like Ullmann and Buchwald-Hartwig couplings. rsc.orgekb.eg |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylanilino)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-9-3-2-4-11(7-9)15-12-6-5-10(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWFFJPMUNMSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of the 3-Nitro-4-(3-toluidino)benzoic Acid Core

The regioselective synthesis of this compound is crucial for obtaining the desired isomer and avoiding the formation of unwanted side products. Various synthetic strategies have been developed to achieve this, primarily involving the careful selection of starting materials and reaction conditions.

Elaboration from Nitrobenzoic Acid Precursors

One common approach to synthesizing the core structure of this compound involves starting with a suitably substituted nitrobenzoic acid precursor. A key reaction in this method is the nucleophilic aromatic substitution (SNAr) on a 4-halo-3-nitrobenzoic acid derivative.

For instance, the reaction of 4-chloro-3-nitrobenzoic acid with m-toluidine (B57737) can yield this compound. In a related synthesis, 3-nitro-5-sulphamyl-4-(m-toluidino)-benzoic acid was prepared by refluxing a mixture of 4-chloro-3-nitro-5-sulphamyl-benzoic acid and m-toluidine in water. prepchem.com Similarly, the synthesis of 3-nitro-4-(propylamino)benzoic acid has been achieved through the reaction of 4-fluoro-3-nitrobenzoic acid with 1-propanamine.

The general principle involves the displacement of a halide (typically fluorine or chlorine) at the 4-position of the benzoic acid ring by the amino group of m-toluidine. The strong electron-withdrawing nature of the nitro group at the 3-position and the carboxylic acid group at the 1-position activates the 4-position towards nucleophilic attack, facilitating the substitution reaction.

A general procedure for the nitration of p-fluoro-benzoic acid to yield 3-nitro-4-fluoro-benzoic acid, a potential precursor, involves reacting it with a mixture of nitric acid and sulfuric acid at low temperatures. prepchem.com This nitrated intermediate can then be subjected to nucleophilic substitution with m-toluidine.

Application of Arylamination Reactions (e.g., Buchwald-Hartwig Coupling Analogs)

Modern cross-coupling reactions, particularly palladium-catalyzed methods like the Buchwald-Hartwig amination, offer a powerful and versatile tool for the formation of carbon-nitrogen bonds. wikipedia.org These reactions are known for their broad substrate scope and functional group tolerance. wikipedia.org

The synthesis of this compound can be envisioned through a Buchwald-Hartwig-type coupling between a 4-halo-3-nitrobenzoic acid derivative and m-toluidine. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The choice of ligand is critical and can influence the reaction's efficiency and scope. wikipedia.org

While direct examples for the synthesis of this compound using this method are not prevalent in the provided search results, the general applicability of the Buchwald-Hartwig amination to a wide range of aryl halides and amines suggests its potential. organic-chemistry.orgacs.org For example, the synthesis of 4-methoxytriphenylamine (B1588709) has been demonstrated via the Buchwald-Hartwig amination of 4-chloroanisole (B146269) and diphenylamine. tcichemicals.com This highlights the feasibility of coupling aryl halides with amines in the presence of various functional groups.

Multistep Synthetic Sequences Involving Nitroarene and Toluidine Intermediates

Multistep synthetic routes provide a flexible approach to constructing the target molecule, allowing for the strategic introduction of functional groups. libretexts.org A plausible multistep synthesis of this compound could involve the following key transformations:

Nitration of a Toluene (B28343) Derivative: The synthesis could begin with the nitration of a suitable toluene derivative. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regiochemistry. quora.com

Functional Group Interconversion: Subsequent steps would involve the conversion of existing functional groups to the required nitro, carboxylic acid, and toluidino moieties. This could include oxidation of a methyl group to a carboxylic acid and the introduction of the amino group.

Coupling of Intermediates: The final key step would likely be the coupling of a nitroarene intermediate with a toluidine derivative, or vice versa, through methods like nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

For example, a synthetic sequence could start with the nitration of benzoic acid to produce 3-nitrobenzoic acid. wikipedia.orgtruman.edu Subsequent halogenation at the 4-position would yield a 4-halo-3-nitrobenzoic acid intermediate, which could then be coupled with m-toluidine as described in section 2.1.1.

Derivatization Strategies for Structural Modification

The presence of both a carboxylic acid and a nitro group in this compound provides opportunities for further chemical modifications, allowing for the synthesis of a variety of derivatives.

Amide and Ester Formation from the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into amides and esters.

Amide Formation: Amides are typically synthesized by reacting the carboxylic acid with an amine. sphinxsai.comresearchgate.net This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the desired amine. nanobioletters.com For example, 4-(4-chloro-5-trifluoromethyl-pyrimidin-2-ylamino)-benzoic acid can be converted to its corresponding acid chloride using thionyl chloride. google.com This acid chloride can then react with an amine to form an amide.

Ester Formation: Esters can be prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. truman.edu For instance, methyl m-nitrobenzoate can be synthesized from m-nitrobenzoic acid. orgsyn.org The hydrolysis of such an ester, methyl 3-nitrobenzoate, can be used to regenerate the carboxylic acid. up.ptnist.gov

The following table summarizes some examples of amide and ester formation reactions.

| Starting Material | Reagent(s) | Product |

| Carboxylic Acid | Amine | Amide |

| Carboxylic Acid | Thionyl Chloride, then Amine | Amide |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| 4-(4-chloro-5-trifluoromethyl-pyrimidin-2-ylamino)-benzoic acid | Thionyl Chloride | 4-(4-chloro-5-trifluoromethyl-pyrimidin-2-ylamino)-benzoylchloride |

| m-Nitrobenzoic acid | Methanol, H₂SO₄ | Methyl m-nitrobenzoate |

Transformations Involving the Nitro Group

The nitro group is a highly electron-withdrawing group that can be transformed into various other functional groups. researchgate.net

Reduction to an Amine: The most common transformation of a nitro group is its reduction to an amino group (-NH₂). This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reduction is a key step in the synthesis of amino-substituted benzoic acid derivatives. The reduction of a nitro group can also be accomplished using other reducing agents, but care must be taken to avoid the reduction of other functional groups present in the molecule. For example, lithium aluminum hydride (LAH) can reduce both nitro groups and carboxylic acids, potentially leading to side products like aryl amines or aryl hydroxylamines. researchgate.net

Other Transformations: The nitro group can participate in other reactions as well. For example, it can be a precursor for the synthesis of other nitrogen-containing heterocycles. The electron-deficient nature of the nitro group makes it a useful handle for various synthetic transformations. researchgate.net

The following table outlines key transformations of the nitro group.

| Functional Group | Transformation | Reagent(s) | Product Functional Group |

| Nitro (-NO₂) | Reduction | H₂, Pd/C | Amino (-NH₂) |

| Nitro (-NO₂) | Reduction | LiAlH₄ | Amino (-NH₂) or Hydroxylamine (-NHOH) |

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

X-ray Crystallographic Analysis for Definitive Molecular Geometries

While specific single-crystal X-ray diffraction data for 3-Nitro-4-(3-toluidino)benzoic acid is not widely available in public databases, extensive crystallographic studies on analogous compounds, such as nitrobenzoic acid derivatives and molecules containing toluidine or aniline (B41778) moieties, provide a robust framework for predicting its solid-state structure. For instance, studies on isomers of nitro trifluoromethyl benzoic acid reveal the common formation of intermolecular hydrogen-bonded dimers via the carboxylic acid groups. aps.org The crystal structures of these analogs are often determined at various temperatures to understand the dynamics of molecular motion within the crystal. aps.org

In related structures, such as 4-(3-chloroanilino)benzoic acid, the molecule is observed to be twisted, with a significant dihedral angle between the two aromatic rings. mdpi.com This twisting is often a result of steric hindrance between substituents on the rings. It is highly probable that this compound would also exhibit a non-planar conformation due to the steric repulsion between the nitro group and the toluidino substituent, as well as the inherent rotational freedom around the C-N bond connecting the two aromatic rings.

The crystallization of such compounds can be achieved through methods like slow evaporation from a suitable solvent, which can yield high-quality single crystals necessary for diffraction analysis. mdpi.commdpi.com The resulting crystallographic data, including unit cell dimensions and space group, provide a unique fingerprint for the crystalline form of the compound.

The solid-state structure of organic molecules is governed by a complex interplay of intermolecular interactions, which dictates the crystal packing and, consequently, the material's physical properties. In the case of this compound, several key interactions are anticipated to play a crucial role.

The most prominent intermolecular interaction is expected to be the hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers. This is a very common and stable motif in the crystal structures of carboxylic acids. aps.orgresearchgate.net Additionally, the N-H group of the toluidino moiety can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid can act as hydrogen bond acceptors.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in crystalline solids. researchgate.net This method allows for the mapping of close contacts between neighboring molecules, providing a detailed picture of the forces that hold the crystal together.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic region (typically δ 7.0-8.5 ppm) would show complex splitting patterns due to the coupling between adjacent protons on the two benzene (B151609) rings. The protons on the nitro-substituted ring are expected to be deshielded (shifted to higher ppm values) due to the strong electron-withdrawing effect of the nitro group. Conversely, the protons on the toluidine ring would be influenced by the electron-donating methyl group and the amino linkage.

The proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be sensitive to the solvent and concentration. The N-H proton of the amino linkage would also appear as a singlet, with its chemical shift influenced by hydrogen bonding. The methyl group protons on the toluidine ring would give rise to a singlet in the aliphatic region of the spectrum (around δ 2.2-2.5 ppm).

Analysis of the coupling constants (J-values) between adjacent protons provides valuable information about their relative positions on the aromatic rings, aiding in the definitive assignment of the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 | broad singlet |

| N-H | Variable | singlet |

| Aromatic Protons (Nitro-substituted ring) | 7.5 - 8.5 | multiplet |

| Aromatic Protons (Toluidine ring) | 6.8 - 7.5 | multiplet |

| Methyl (-CH₃) | 2.2 - 2.5 | singlet |

Note: These are predicted values based on analogous compounds and are subject to solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (typically δ 165-175 ppm). The aromatic carbons would appear in the range of δ 110-150 ppm.

The carbon atoms attached to the electron-withdrawing nitro group will be shifted downfield, while those influenced by the electron-donating amino and methyl groups will be shifted upfield. The chemical shifts of the quaternary carbons (those attached to substituents) can also be readily identified.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C=O) | 165 - 175 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-NH | ~140-150 |

| Other Aromatic Carbons | 110 - 140 |

| Methyl (-CH₃) | ~20 |

Note: These are predicted values based on analogous compounds and are subject to solvent and other experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups, as each group exhibits characteristic absorption or scattering frequencies.

For this compound, FTIR and Raman spectra would provide complementary information. The O-H stretch of the carboxylic acid would appear as a very broad band in the FTIR spectrum, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give a strong, sharp peak around 1700 cm⁻¹.

The nitro group has two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. These bands are typically strong in the FTIR spectrum. The N-H stretching vibration of the secondary amine would be observed in the region of 3300-3500 cm⁻¹.

Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic rings would be prominent in the Raman spectrum. The symmetric stretching of the nitro group is also typically Raman active. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, confirming the presence of all key functional groups. mt.comnih.govscielo.org.mx

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Nitro Group | Asymmetric stretch | 1520 - 1560 |

| Nitro Group | Symmetric stretch | 1345 - 1385 |

| Amine | N-H stretch | 3300 - 3500 |

| Aromatic Ring | C-H stretch | ~3000-3100 |

| Aromatic Ring | C=C stretch | ~1400-1600 |

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Nitro-4-(3-toluidino)benzoic acid, these methods elucidate its geometry, stability, and electronic nature.

While specific, peer-reviewed Density Functional Theory (DFT) studies detailing the optimized geometry of this compound are not extensively available in the public literature, its structural parameters can be reliably inferred from computational analyses of analogous compounds such as 3-nitro-4-propylbenzoic acid and 5-chloro-4-nitro-o-toluidine. researchgate.net DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for such optimizations. researchgate.netnsf.govnih.gov

The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, the structure consists of a benzoic acid ring and a toluidine ring linked by an amine bridge. The presence of the nitro group and the carboxylic acid group introduces significant electronic effects, influencing bond lengths and angles. The benzene (B151609) rings themselves are expected to be largely planar, though slight torsions are anticipated due to steric hindrance between the substituents and the linking amine group. Intramolecular hydrogen bonding between the amine hydrogen and an oxygen of the adjacent nitro group is a potential stabilizing feature that would be confirmed by such calculations. nih.gov The electronic structure is characterized by the electron-withdrawing nature of the nitro and carboxylic acid groups, which polarizes the electron density of the benzoic acid ring system.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value Range | Description |

| C-C (aromatic) | 1.38 - 1.41 Å | Bond lengths within the benzene rings. |

| C-N (amine bridge) | 1.36 - 1.40 Å | Bond connecting the two aromatic rings. |

| C-N (nitro group) | 1.47 - 1.49 Å | Bond connecting the nitro group to the ring. |

| N-O (nitro group) | 1.22 - 1.24 Å | Bond lengths within the nitro substituent. |

| C-C (carboxyl) | 1.48 - 1.51 Å | Bond connecting the carboxyl group to the ring. |

| C=O (carboxyl) | 1.20 - 1.22 Å | Carbonyl double bond in the carboxylic acid. |

| Dihedral Angle | 10° - 40° | Expected twist between the planes of the two aromatic rings. |

Note: Data are inferred from studies on structurally related nitrobenzoic acids and toluidine derivatives. Actual values would require specific DFT calculations for the title compound.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-toluidine moiety, which acts as the electron-donating part of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient 3-nitrobenzoic acid moiety, particularly around the nitro group. researchgate.net A small HOMO-LUMO gap would suggest a higher propensity for intramolecular charge transfer from the toluidine ring to the nitrobenzoic acid ring. worldscientific.com

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecule's surface, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, representing nucleophilic sites. These would be located around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid.

Positive Potential (Blue): Regions of low electron density, indicating electrophilic sites. The most positive region is expected around the acidic proton of the carboxylic acid group, with other positive areas on the amine proton and the aromatic protons.

Table 2: Representative FMO Data from an Analogous Compound (5-chloro-4-nitro-o-toluidine)

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.44 | Energy of the Highest Occupied Molecular Orbital. |

| E(LUMO) | -2.71 | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | 3.73 | Indicates chemical stability and reactivity. |

Source: Data from a DFT study on 5-chloro-4-nitro-o-toludine, a structurally similar molecule. researchgate.net These values are illustrative and would differ for the title compound.

Molecular Docking Studies for Putative Molecular Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a receptor, typically a protein. While no specific docking studies for this compound have been published, studies on related nitroaromatic and toluidine-containing compounds provide a basis for identifying potential biological targets. sci-hub.sebohrium.com

Given its structure, this compound could be docked against various enzymes where substituted benzoic acids or aniline (B41778) derivatives have shown activity. Potential targets could include bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase), viral proteases, or protein kinases involved in cancer signaling. The docking process would predict the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-protein complex. For instance, the carboxylic acid group is a strong hydrogen bond donor and acceptor, the nitro group can also accept hydrogen bonds, and the aromatic rings can participate in stacking interactions.

Table 3: Illustrative Molecular Docking Results for Related Compound Classes

| Compound Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Potential Interactions |

| Benzothiazole Azo Dyes (from p-toluidine) | COVID-19 Main Protease | 6LU7 | -7.1 to -7.9 | Hydrogen bonds, hydrophobic interactions |

| Dinitrobenzoic Acid Derivatives | Caspase-3 | Not Specified | Not Specified | Hydrogen bonds with active site residues |

| Azo Dyes (from 4-amino-2-hydroxy-benzoic acid) | RpsA Enzyme | Not Specified | Not Specified | Interactions with key amino acids in the binding pocket |

Note: This table presents data from studies on related, but not identical, compounds to illustrate the application of molecular docking. worldscientific.comsci-hub.sebohrium.com The results are not directly transferable to this compound.

In Silico Structure-Activity Relationship (SAR) Modeling for Predictive Profiling

Structure-Activity Relationship (SAR) modeling investigates how the chemical structure of a compound influences its biological activity. For this compound, no specific SAR models have been developed. However, general principles can be applied to predict how modifications would affect its profile. iomcworld.com

An SAR analysis would consider the three main components of the molecule:

The Benzoic Acid Moiety: The carboxylic acid group is critical for forming salt bridges and strong hydrogen bonds with biological targets. Esterification or conversion to an amide would drastically alter these interactions. The position of this group on the ring is also crucial for orienting the molecule within a binding site.

The Nitro Group: As a strong electron-withdrawing group, it influences the electronic properties of the entire molecule. Its reduction to an amine or replacement with other groups (e.g., cyano, halogen) would significantly change the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) models build mathematical relationships between chemical structures and activities. For a series of analogs of this compound, a QSAR model could be developed to predict properties like genotoxicity or antibacterial activity based on calculated molecular descriptors (e.g., logP, molecular weight, electronic parameters). indianchemicalsociety.com

Table 4: Hypothetical SAR Profile for this compound

| Molecular Feature | Potential Modification | Predicted Impact on Activity |

| Carboxylic Acid (-COOH) | Esterification (-COOR) | Loss of key hydrogen bonds/salt bridges; increased cell permeability. |

| Nitro Group (-NO₂) | Reduction to Amine (-NH₂) | Increased basicity; altered electronic profile; potential for new hydrogen bonds. |

| Amine Bridge (-NH-) | N-Alkylation (-NR-) | Increased steric bulk; loss of hydrogen bond donor capability. |

| Toluidine Methyl Group (-CH₃) | Replacement with -H or -CF₃ | Modulates hydrophobicity and electronic properties of the toluidine ring. |

Note: This table is based on general SAR principles and is for illustrative purposes only. iomcworld.com

Mechanistic Investigations of Chemical Transformations and Interactions

Elucidation of Reaction Mechanisms in Synthetic Pathways

The formation of the diarylamine structure of 3-Nitro-4-(3-toluidino)benzoic acid can be achieved through several synthetic routes, with the most common being nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The SNAr mechanism is a plausible pathway for the synthesis of this compound. wikipedia.orgchemistrysteps.com This reaction would involve the displacement of a suitable leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org In the context of synthesizing the target molecule, this would likely involve the reaction of a 4-halo-3-nitrobenzoic acid derivative with 3-toluidine. The presence of the electron-withdrawing nitro group in the ortho position to the leaving group is crucial as it activates the aromatic ring towards nucleophilic attack. libretexts.orgnih.gov The reaction proceeds through a two-step addition-elimination mechanism. chemistrysteps.com The nucleophilic amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The negative charge of this intermediate is delocalized, particularly by the nitro group, which stabilizes it. libretexts.org Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final diarylamine product. chemistrysteps.com

Alternatively, the Buchwald-Hartwig amination offers a powerful method for the formation of the C-N bond in this compound. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve several key steps. wikipedia.orglibretexts.org Initially, a Pd(0) catalyst undergoes oxidative addition with an aryl halide (or triflate), forming a Pd(II) species. libretexts.org This is followed by the coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

The efficiency and outcome of the synthetic pathways leading to this compound are significantly influenced by the choice of catalyst and solvent.

In the context of the Buchwald-Hartwig amination, the selection of the palladium catalyst and its associated ligands is critical for achieving high yields and reaction rates. libretexts.org Different generations of catalyst systems have been developed, often employing bulky, electron-rich phosphine (B1218219) ligands that facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org The choice of base is also crucial, as it is involved in the formation of the palladium-amido complex. Common bases include sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. The solvent plays a role in solubilizing the reactants and catalyst, and can influence the reaction rate. Aprotic solvents such as toluene (B28343), dioxane, and THF are commonly used. acsgcipr.org

For SNAr reactions, the solvent can have a profound effect on the reaction kinetics. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile, are often preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thereby enhancing its reactivity. The rate of SNAr reactions is also highly dependent on the nature of the leaving group and the electron-withdrawing ability of the substituents on the aromatic ring. chemistrysteps.com The nitro group in the starting material for this compound synthesis significantly accelerates the reaction by stabilizing the intermediate Meisenheimer complex. libretexts.org

The table below summarizes the typical catalysts, solvents, and bases used in the synthesis of diarylamines, which are applicable to the synthesis of this compound.

| Reaction Type | Catalyst/Promoter | Common Solvents | Common Bases |

| Buchwald-Hartwig Amination | Pd(0) complexes with phosphine ligands | Toluene, Dioxane, THF | NaOtBu, KOtBu, Cs₂CO₃ |

| Nucleophilic Aromatic Substitution (SNAr) | Not applicable (promoted by electron-withdrawing groups) | DMSO, DMF, Acetonitrile | K₂CO₃, Cs₂CO₃, Et₃N |

While not definitively reported for this compound itself, related diarylamine systems can undergo intramolecular rearrangements. One such notable transformation is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. researchgate.netresearchgate.net This rearrangement involves a nucleophilic attack from a heteroatom in a side chain onto an activated aromatic ring, leading to the formation of a new C-N or C-O bond. researchgate.net The reaction is typically facilitated by a base and is influenced by the electronic and steric properties of the molecule. researchgate.net The presence of an electron-withdrawing group on the aromatic ring, such as a nitro group, can facilitate this type of rearrangement. nih.gov

Tautomerism is another important consideration for molecules like this compound. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, several tautomeric forms could potentially exist. The carboxylic acid group can exist in equilibrium with its corresponding ester-like tautomer, although this is generally unfavorable. More significantly, the presence of the nitro group can lead to nitro-aci tautomerism, where a proton from an adjacent carbon is transferred to one of the oxygen atoms of the nitro group, forming an aci-nitro tautomer. The equilibrium between these forms is influenced by factors such as the solvent and the electronic nature of other substituents on the ring. researchgate.net Additionally, amide-imidol tautomerism could be considered for the secondary amine, though this is less common for diarylamines. The relative stability of different tautomers can be influenced by the presence of electron-donating or electron-withdrawing groups. nih.gov

Charge-Transfer Complexation and Intermolecular Interactions

The electronic structure of this compound, which contains both electron-donating (toluidino) and electron-withdrawing (nitro, carboxylic acid) groups, makes it a candidate for forming charge-transfer (CT) complexes. nih.gov A charge-transfer complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. scienceopen.com The formation of such complexes is often indicated by the appearance of a new, broad absorption band in the UV-visible spectrum. mindat.org

In the case of this compound, the electron-rich toluidine moiety could act as an electron donor, while the nitro-substituted benzoic acid part could function as an electron acceptor. This intramolecular charge transfer character can be significant. Furthermore, it could form intermolecular CT complexes with other electron-rich or electron-deficient molecules. The stability of these complexes is dependent on the ionization potential of the donor and the electron affinity of the acceptor. scienceopen.com

The table below outlines the potential intermolecular interactions involving this compound.

| Interaction Type | Participating Functional Groups |

| Hydrogen Bonding | Carboxylic acid (O-H...O), Amine (N-H...O) |

| π-π Stacking | Aromatic rings |

| Dipole-Dipole Interactions | Nitro group (NO₂) |

Exploration of Biological Activities in Preclinical Research

In Vitro Antimicrobial Activity Studies

There is a lack of specific studies detailing the in vitro antimicrobial efficacy of 3-Nitro-4-(3-toluidino)benzoic acid. However, the broader class of nitro-substituted benzoic acid derivatives has been a subject of interest in antimicrobial research.

Antibacterial Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

No specific data on the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria were found in the reviewed literature. Studies on similar molecules, such as certain 4-arylamino-3-nitrocoumarins, have shown that the nature of the aryl substituent can influence antibacterial properties. For instance, some Schiff bases derived from amino benzoic acids have been synthesized and evaluated for their antibacterial effects against strains like Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus anthracis, with some derivatives showing significant efficacy. However, without direct testing, the specific activity of this compound remains uncharacterized.

Antifungal Activity Against Fungal Species (e.g., Candida albicans)

Specific antifungal activity data for this compound, including its effects on Candida albicans, is not available in the current body of scientific literature. Research into related chemical structures, such as hybrid pyridine (B92270) derivatives and other nitrogen-containing heterocyclic compounds, has indicated that they can possess antifungal properties. For example, some hybrid thiazole–pyridine derivatives have demonstrated notable activity against Candida albicans. Similarly, derivatives of 3,4,5-trihydroxybenzoic acid have shown inhibitory activity against various fungal species, including Candida. These findings highlight the potential for this class of compounds, though specific data for this compound is absent.

In Vitro Cytotoxic Activity in Cancer Cell Line Models

Direct studies on the cytotoxic effects of this compound on cancer cell lines are not documented in the available literature. However, related compounds have been investigated for their anticancer potential. For instance, benzamide (B126) derivatives of o-(N-propargyl) sulfonamido benzoic acid have been synthesized, and their cytotoxic effects were evaluated on the MCF-7 breast cancer cell line. In these studies, certain 1,2,3-triazole derivatives showed significant cytotoxic activity. Additionally, Schiff bases derived from other substituted benzoic acids have demonstrated cytotoxic activity against various tumor cell lines, indicating that this general chemical scaffold can be a source of antiproliferative agents.

Antioxidant Potential and Free Radical Scavenging Capabilities

There is no specific information regarding the antioxidant and free radical scavenging activities of this compound. Theoretical and experimental studies on other benzoic acid derivatives, such as various hydroxybenzoic acids, have been conducted to determine their antioxidant potential through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). The antioxidant capacity of these compounds is often linked to the presence and position of hydroxyl groups on the aromatic ring. The unique electronic properties conferred by the nitro and toluidino groups on the benzoic acid backbone would likely influence its antioxidant potential, but this has not been experimentally verified.

Inhibition of Enzymatic Targets (e.g., Lipoxygenase)

Specific data on the inhibition of enzymatic targets like lipoxygenase by this compound is not available. However, research on structurally related compounds provides some context. For example, various benzoic acid derivatives have been studied as inhibitors of other enzymes, such as α-amylase, with the inhibitory activity being dependent on the substitution pattern on the benzene (B151609) ring. The ability of a molecule to inhibit an enzyme like lipoxygenase is highly dependent on its three-dimensional structure and its ability to fit into the enzyme's active site. Without empirical data, the inhibitory potential of this compound against lipoxygenase remains speculative.

Other Preclinical Pharmacological Screenings (e.g., DNA Interaction Studies)

No specific preclinical pharmacological screenings, such as DNA interaction studies, have been reported for this compound. The potential for a molecule to interact with DNA can be influenced by its structural features, such as aromatic rings that may allow for intercalation between DNA base pairs. The nitro group, being electron-withdrawing, can also play a role in such interactions. Studies on metal-based complexes containing ligands derived from similar organic scaffolds have shown various modes of DNA binding. However, the specific interaction, if any, between this compound and DNA has not been investigated.

Structure Activity Relationship Sar Analysis in Biological Contexts

Systematic Investigation of Substituent Effects on Biological Potency

The biological activity of an organic molecule is profoundly influenced by its various substituents, which modulate properties like acidity, lipophilicity, and electronic distribution. For 3-Nitro-4-(3-toluidino)benzoic acid, the key substituents are the nitro group (-NO₂), the 3-toluidino group (-NH-C₆H₄-CH₃), and the carboxylic acid (-COOH).

The Nitro Group (-NO₂): Positioned at carbon 3, the nitro group is a potent electron-withdrawing group. This effect occurs through both inductive and resonance mechanisms, significantly increasing the acidity of the carboxylic acid group. nih.govpressbooks.publibretexts.org Studies on substituted benzoic acids have consistently shown that electron-withdrawing groups like -NO₂ stabilize the resulting carboxylate anion, thereby enhancing acidity compared to unsubstituted benzoic acid. pressbooks.publibretexts.org This increased acidity can be crucial for biological activity, as it affects the molecule's ability to donate protons and interact with biological targets. Furthermore, the nitro group itself is a key feature in many biologically active compounds, with its presence often linked to antimicrobial and antitumor properties. nih.govcust.edu.tw The reduction of the nitro group within cells can form reactive radical species that induce cellular damage in pathogens. nih.gov

The 3-Toluidino Group (-NH-C₆H₄-CH₃): This substituent, attached at carbon 4, introduces several important features. The secondary amine bridge (-NH-) acts as a flexible linker and can participate in hydrogen bonding. The tolyl (methyl-substituted benzene) ring adds a significant hydrophobic character to the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in enzymes or receptors. The position of the methyl group on the toluidine ring is also critical. Research on toluidine-derived Schiff bases has demonstrated that substituents at the meta and para positions result in greater antimicrobial activity compared to the ortho position, which is often attributed to steric hindrance effects in the ortho-isomer. researchgate.net In the case of 3-toluidino, the methyl group is in the meta position, which may be favorable for biological potency.

The interplay between the electron-withdrawing nitro group and the generally electron-donating nature of the amino bridge is complex and fine-tunes the electronic properties of the entire molecule.

Interactive Data Table: Predicted Effects of Substituents on Physicochemical Properties

| Substituent | Position | Electronic Effect | Predicted Impact on Acidity | Predicted Impact on Lipophilicity |

| Carboxylic Acid | 1 | Electron-withdrawing | Defines the acidic nature | Moderate |

| Nitro Group | 3 | Strongly electron-withdrawing | Increases acidity | Increases lipophilicity |

| 3-Toluidino Group | 4 | Electron-donating (amine) / Hydrophobic (tolyl) | Decreases acidity (amine), but overall acidity is high due to -NO₂ | Significantly increases lipophilicity |

Identification of Key Structural Features for Desired Biological Responses

Based on the analysis of its constituent parts, several key structural features, or pharmacophores, can be identified in this compound that are critical for potential biological responses.

The Benzoic Acid Scaffold: The carboxylic acid group is a common feature in many drugs, capable of forming strong ionic interactions and hydrogen bonds with biological targets. Its acidity, modulated by other substituents, is a key determinant of its interaction potential. nih.govontosight.ai

The Electron-Withdrawing Nitro Group: The presence of a nitro group on the aromatic ring is a well-established feature in compounds with antimicrobial, antitubercular, and antiprotozoal activities. nih.govmdpi.com For instance, studies on benzoic acid derivatives as potential treatments for tuberculosis have shown that the introduction of electron-withdrawing groups, particularly nitro groups, enhances activity against mycobacteria. nih.gov The ability of the nitro group to undergo bioreduction to cytotoxic species is a primary mechanism for this activity. nih.gov

The N-Aryl Amine Linkage: The diphenylamine-like core (toluidino group linked to the benzoic acid ring) is a privileged structure in medicinal chemistry. This motif allows the two aromatic rings to adopt specific spatial orientations, which can be critical for fitting into the binding sites of enzymes or receptors. This structure is found in various classes of inhibitors.

The combination of a hydrogen bond donor (the amine -NH-), a hydrogen bond acceptor (the -COOH group), and a large hydrophobic region (the tolyl ring) suggests that the molecule could act as an inhibitor of enzymes such as dihydrofolate reductase or other proteins that recognize aromatic carboxylic acids.

Development of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

While a specific Quantitative Structure-Activity Relationship (QSAR) model for this compound has not been reported, the principles of QSAR can be applied to predict the biological activity of this compound and guide the synthesis of more potent analogs. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activities. dergipark.org.trchitkara.edu.in

Developing a QSAR model for this class of compounds would involve a systematic process:

Synthesis of Analogs: A series of derivatives would be synthesized, systematically modifying each key position. For example, the nitro group could be moved to other positions, or replaced with other electron-withdrawing groups (e.g., -CN, -CF₃). Similarly, the methyl group on the toluidine ring could be moved (ortho, para) or replaced with other alkyl or halogen groups.

Biological Testing: The synthesized compounds would be tested for a specific biological activity, such as antimicrobial or enzyme inhibitory activity, to generate quantitative data (e.g., IC₅₀ or MIC values).

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure. scispace.comresearchgate.net

Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built that links the descriptors to the biological activity. dergipark.org.trscispace.com The model's predictive power is then rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds. nih.govresearchgate.net

QSAR studies on related antimicrobial hydrazides and anilides have shown that topological and electronic parameters are often crucial in determining biological activity. cust.edu.twnih.govchitkara.edu.in For instance, a QSAR model might reveal that higher lipophilicity and a specific electronic charge on the nitro group are positively correlated with antitubercular activity.

Interactive Data Table: Hypothetical Descriptors for a QSAR Model of Benzoic Acid Derivatives

| Descriptor Class | Specific Descriptor Example | Property Measured | Potential Influence on Activity |

| Electronic | Energy of LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting ability | Lower LUMO energy, often associated with nitro groups, can enhance antimicrobial activity. chitkara.edu.in |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity / Ability to cross membranes | An optimal LogP value is often required; too high or too low can be detrimental. scispace.com |

| Topological | Molecular Connectivity Indices (e.g., ²χ) | Molecular branching and shape | Can describe how the shape of the molecule fits into a biological target. nih.gov |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Indicates the bulk of substituents and whether they can be accommodated by a binding site. researchgate.net |

Such a model would provide invaluable insights into the SAR of this chemical class, enabling the rational design of new derivatives with potentially enhanced biological potency.

Future Research Directions and Advanced Applications in Organic and Medicinal Chemistry

Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The rational design of new chemical entities based on the 3-Nitro-4-(3-toluidino)benzoic acid core is guided by structure-activity relationship (SAR) studies. iomcworld.comresearchgate.netslideshare.net The goal is to systematically modify the molecule's structure to optimize its interaction with biological targets, thereby enhancing its desired biological activity while minimizing off-target effects. slideshare.net

Key areas for modification on the this compound scaffold include:

The Toluidine Moiety: Altering the substitution pattern on the 3-toluidino ring can significantly impact bioactivity. Introducing various electron-donating or electron-withdrawing groups at different positions can influence the molecule's electronic properties and its ability to form key interactions within a biological target's binding site.

The Nitro Group: The nitro group is a strong electron-withdrawing group and a potential site for metabolic reduction to reactive intermediates. Replacing or repositioning this group can modulate the compound's reactivity and pharmacokinetic profile. Bioisosteric replacement of the nitro group with other functionalities like a cyano or a sulfonyl group could lead to derivatives with improved properties.

The Carboxylic Acid Group: This group is often crucial for forming salt bridges or hydrogen bonds with biological receptors. Esterification or amidation of the carboxylic acid can produce prodrugs with altered solubility and cell permeability. nih.gov

The synthesis of these novel derivatives would likely involve multi-step organic reactions. Building upon known synthetic routes for benzoic acid derivatives, chemists can employ a variety of reactions such as nucleophilic aromatic substitution, amide coupling, and cross-coupling reactions to generate a library of new compounds. nih.govresearchgate.net For instance, variations of the Ullmann condensation or Buchwald-Hartwig amination could be used to couple different anilines with a 4-halobenzoic acid precursor.

Table 1: Potential Modifications of this compound and Their Rationale

| Modification Site | Potential New Substituent | Rationale for Enhanced Bioactivity |

| 3-Toluidino Ring | Halogens (F, Cl, Br), Methoxy (-OCH3), Trifluoromethyl (-CF3) | Modulate lipophilicity and electronic properties to improve target binding. iomcworld.com |

| Nitro Group | Cyano (-CN), Sulfonyl (-SO2R), Amide (-CONHR) | Alter electronic effects and metabolic stability; explore different binding interactions. |

| Carboxylic Acid | Esters (-COOR), Amides (-CONR2) | Improve cell permeability and create prodrugs for controlled release. nih.gov |

Integration with Advanced Drug Delivery Systems Research

To overcome challenges such as poor solubility and non-specific targeting, this compound and its derivatives can be integrated into advanced drug delivery systems (DDS). researchgate.neteuropeanpharmaceuticalreview.com These systems aim to enhance the therapeutic efficacy of a drug by controlling its release and delivering it specifically to the site of action. nih.govpjps.pk

Nanoparticle-Based Formulations: Nanoparticles, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles, can encapsulate drug molecules, protecting them from degradation and improving their bioavailability. researchgate.netpjps.pk For a compound like this compound, which has low aqueous solubility, encapsulation within a nanoparticle carrier can significantly improve its administration profile.

Targeted Drug Delivery: The surface of these nanoparticles can be functionalized with targeting ligands such as antibodies, peptides, or aptamers. nih.gov These ligands recognize and bind to specific receptors that are overexpressed on the surface of target cells (e.g., cancer cells), leading to a concentration of the drug at the desired site and minimizing exposure to healthy tissues. nih.govmdpi.com

Metal-Organic Frameworks (MOFs): Recent research has shown that MOFs can serve as efficient drug carriers. brieflands.com These are crystalline materials in which metal ions are linked by organic ligands. A structurally related compound, 3-nitro-4-(pyridine-4-yl) benzoic acid, has been used as a ligand to create a nickel-based MOF with high structural stability, suggesting that this compound could be similarly employed to construct novel drug delivery vehicles. brieflands.com

Table 2: Potential Drug Delivery Systems for this compound

| Delivery System | Description | Potential Advantage |

| Polymeric Nanoparticles | Colloidal systems where the drug is encapsulated within a polymer matrix. pjps.pk | Controlled and sustained release, improved stability. researchgate.net |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs. | Enhanced biocompatibility and ability to fuse with cell membranes. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Crystalline materials with high porosity, suitable for drug loading. brieflands.com | High drug loading capacity and tunable release kinetics. |

| Targeted Micelles | Self-assembling core-shell structures with a hydrophilic outer shell and a hydrophobic core for drug encapsulation. | Improved solubility of hydrophobic drugs and potential for targeted delivery. sciencescholar.us |

Exploration of New Biological Targets and Signaling Pathways

While the specific biological targets of this compound are not yet fully elucidated, the broader class of benzoic acid derivatives is known to interact with a wide range of biological molecules and pathways. mdpi.comnih.govontosight.ai Future research should focus on screening this compound and its rationally designed derivatives against various potential targets to uncover new therapeutic applications.

Potential Targets and Pathways:

Enzyme Inhibition: Many benzoic acid derivatives are known to be enzyme inhibitors. nih.gov For example, they have been investigated as inhibitors of protein phosphatases like Slingshot and kinases, which are crucial components of cell signaling pathways that regulate cell growth and migration. nih.gov Screening against a panel of kinases and phosphatases could reveal novel anticancer or anti-inflammatory activities.

Receptor Modulation: Depending on their three-dimensional structure, derivatives could be designed to act as agonists or antagonists for various cellular receptors.

Antimicrobial and Antiviral Targets: The structural motifs present in this compound are found in compounds with antimicrobial and antiviral properties. For instance, some benzoic acid derivatives have been designed as inhibitors of the influenza virus neuraminidase. Exploring its activity against a range of pathogens could open up new avenues in infectious disease research.

Modulation of Redox Signaling: The nitroaromatic structure suggests a potential role in modulating cellular redox environments. The nitro group can be reduced to form radical species that may interact with components of redox signaling pathways, a mechanism that has been implicated in the activity of some anticancer and antimicrobial agents. nih.gov

Development of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comacs.org Applying these principles to the synthesis and derivatization of this compound is crucial for developing environmentally sustainable and economically viable manufacturing processes.

Green Synthetic Routes: Traditional organic syntheses often rely on hazardous solvents and reagents. Future research should focus on developing greener alternatives. imist.ma This could involve:

Use of Greener Solvents: Replacing chlorinated solvents with water, ethanol, or supercritical fluids.

Catalysis: Employing highly efficient and selective catalysts, including biocatalysts (enzymes), to reduce energy consumption and waste generation.

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org A patent for a related compound, 3-nitro-4-methoxybenzoic acid, describes a method that boasts a high product yield and avoids the generation of waste residues, highlighting a step towards greener production. google.com

Green Derivatization: Derivatization is the process of chemically modifying a compound to enhance its properties for analysis or to improve its bioactivity. academicjournals.orgsci-hub.seresearchgate.net Green derivatization strategies focus on:

Minimizing Derivatizing Agents: Using milder and more efficient reagents that can be used in smaller quantities.

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for example, using mechanochemical grinding, which can lead to higher yields and reduced waste. mdpi.com

Photochemical Methods: Utilizing light to drive chemical reactions, such as the photochemical nitration of benzoic acid derivatives, can be a greener alternative to traditional nitration methods that use harsh acids. scispace.com

By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a single chemical entity into a versatile platform for the development of novel therapeutics and advanced chemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.